Icosapent sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

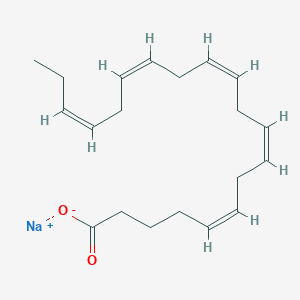

エイコサペンタエン酸 (ナトリウム塩) は、エイコサペンタエン酸のナトリウム塩であり、オメガ3系多価不飽和脂肪酸です。主に魚油や藻類などの海洋生物に含まれています。 エイコサペンタエン酸は、心臓血管系の健康、抗炎症作用、および人間の体内で重要な役割を果たすシグナル伝達分子である様々なエイコサノイドの前駆体としての役割が知られています .

2. 製法

合成経路と反応条件: エイコサペンタエン酸は、α-リノレン酸から、脱飽和と伸長を含む一連の酵素反応によって合成することができます。 このプロセスは、α-リノレン酸へのマロニルCoAの縮合、続いて還元、脱水、さらに伸長ステップが含まれます .

工業生産方法: 工業的には、エイコサペンタエン酸は主に魚油から得られます。抽出プロセスは以下のステップで構成されます。

抽出: 魚油は、溶媒または機械的圧搾を用いて魚組織から抽出されます。

精製: 抽出された油は、不純物を除去し、エイコサペンタエン酸の含有量を濃縮するために精製されます。

ナトリウム塩への変換: 精製されたエイコサペンタエン酸は、水酸化ナトリウムと反応させることにより、ナトリウム塩に変換されます.

3. 化学反応解析

反応の種類: エイコサペンタエン酸 (ナトリウム塩) は、次のような様々な化学反応を起こします。

酸化: エイコサペンタエン酸は、酸化されてヒドロペルオキシドや他の酸化生成物を形成することができます。この反応は、リポキシゲナーゼなどの酵素によって触媒されることが多いです。

還元: エイコサペンタエン酸の還元は、飽和脂肪酸の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸素とリポキシゲナーゼ酵素があります。条件としては、一般的に酸素と適切な触媒の存在が必要です。

還元: 水素ガスとパラジウムやニッケルなどの金属触媒は、還元反応によく使用されます。

主な生成物:

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

還元: 飽和脂肪酸。

置換: エステルとアミド.

準備方法

Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .

Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:

Extraction: Fish oil is extracted from fish tissues using solvents or mechanical pressing.

Purification: The extracted oil is purified to remove impurities and concentrate the eicosapentaenoic acid content.

Conversion to Sodium Salt: The purified eicosapentaenoic acid is then converted to its sodium salt form by reacting it with sodium hydroxide.

化学反応の分析

Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:

Oxidation: Eicosapentaenoic acid can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.

Reduction: Reduction of eicosapentaenoic acid can lead to the formation of saturated fatty acids.

Substitution: Eicosapentaenoic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and lipoxygenase enzymes. Conditions typically involve the presence of oxygen and a suitable catalyst.

Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used for reduction reactions.

Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

科学的研究の応用

作用機序

エイコサペンタエン酸は、いくつかの機序を通じてその効果を発揮します。

類似化合物との比較

エイコサペンタエン酸 (ナトリウム塩) は、ドコサヘキサエン酸やα-リノレン酸などの他のオメガ3系脂肪酸と比較されることがよくあります。

エイコサペンタエン酸の独自性: エイコサペンタエン酸は、炎症を抑制する特定の役割と、心臓血管の保護における有効性のためにユニークです。 エイコサペンタエン酸は、他のオメガ3系脂肪酸とは異なり、抗炎症性エイコサノイドの直接の前駆体として役立ちます .

類似化合物:

- ドコサヘキサエン酸

- α-リノレン酸

- ステアリドン酸

特性

CAS番号 |

73167-03-0 |

|---|---|

分子式 |

C20H29NaO2 |

分子量 |

324.4 g/mol |

IUPAC名 |

sodium;icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |

InChIキー |

RBZYGQJEMWGTOH-UHFFFAOYSA-M |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |

異性体SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] |

正規SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |

同義語 |

EPA; Timnodonic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。